molecular formula C10H15BrN2O2 B2491835 ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate CAS No. 1855941-34-2

ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate

Cat. No.: B2491835
CAS No.: 1855941-34-2
M. Wt: 275.146
InChI Key: NZBOQWZXCQGRCV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 3-position, a bromine atom at the 4-position, and a butyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Scientific Research Applications

Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, analgesic, and anticancer properties.

    Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides.

    Material Science: It can be utilized in the synthesis of functional materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield ethyl pyrazole-3-carboxylate.

    Bromination: The bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups at the 4-position.

    Reduction: Ethyl 4-bromo-1-butyl-1H-pyrazole-3-methanol.

    Hydrolysis: 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1-butyl-1H-pyrazole-3-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Similar structure with a methyl group instead of butyl.

    Ethyl 4-bromo-1-butyl-1H-pyrazole-5-carboxylate: Similar structure with the ester group at the 5-position.

Uniqueness

Ethyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the butyl group at the 1-position and the bromine atom at the 4-position provides distinct steric and electronic properties, making it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

IUPAC Name

ethyl 4-bromo-1-butylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBOQWZXCQGRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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